4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine

Beschreibung

Systematic Nomenclature and Structural Identification

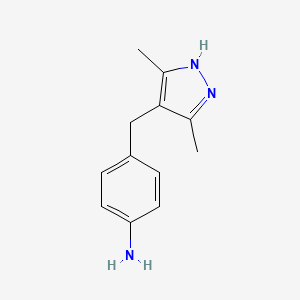

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline. This designation precisely describes the compound's structural architecture, where the pyrazole ring bears methyl substituents at positions 3 and 5, connected via a methylene bridge to the para position of an aniline ring. The compound's structural identity is further confirmed through its Standard International Chemical Identifier key NRJBRDIARLROID-UHFFFAOYSA-N and its Simplified Molecular Input Line Entry System notation CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N.

The molecular structure exhibits several distinctive features that contribute to its chemical behavior and potential applications. The pyrazole ring system contains two adjacent nitrogen atoms at positions 1 and 2, creating a five-membered aromatic heterocycle with unique electronic properties. The presence of methyl groups at positions 3 and 5 of the pyrazole ring influences both the electronic distribution and steric environment around the heterocycle, while the methylene linker provides rotational flexibility between the pyrazole and aniline moieties. The aniline component contributes nucleophilic character through its primary amine functional group, making the compound suitable for various synthetic transformations and biological interactions.

Historical Context of Pyrazole-Aromatic Amine Hybrids

The development of pyrazole-aromatic amine hybrids traces back to the foundational work in pyrazole chemistry established in the late 19th century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who demonstrated the reaction of β-diketones with hydrazine derivatives to generate the pyrazole ring system. This pioneering work established the fundamental synthetic approaches that would later be adapted and refined for creating more complex pyrazole-containing structures, including compounds that incorporate aromatic amine functionalities.

The historical evolution of pyrazole-amine hybrid synthesis has been marked by significant methodological advances throughout the 20th and 21st centuries. Researchers have developed increasingly sophisticated approaches for constructing these molecular frameworks, utilizing various cyclocondensation reactions, dipolar cycloadditions, and multicomponent reaction strategies. The systematic exploration of pyrazole reactivity patterns revealed that electrophilic substitution reactions occur preferentially at position 4 of the pyrazole ring, while nucleophilic attacks favor positions 3 and 5, providing important guidance for synthetic design and structural modification strategies.

The recognition of pyrazole-aromatic amine hybrids as pharmacologically significant scaffolds emerged from extensive structure-activity relationship studies conducted over several decades. Researchers discovered that compounds containing both pyrazole and aniline functionalities often exhibit enhanced biological activities compared to their individual components, leading to increased interest in hybrid molecular designs. This historical development culminated in the systematic investigation of compounds like this compound as representative examples of this important structural class.

Academic Significance in Heterocyclic Chemistry

The academic significance of this compound extends across multiple domains of heterocyclic chemistry research, serving as both a synthetic target and a model compound for understanding structure-activity relationships. Within the broader context of pyrazole chemistry, this compound exemplifies the successful integration of aromatic amine functionalities with heterocyclic systems, demonstrating the potential for creating hybrid molecules with enhanced properties. The compound's structural features make it particularly valuable for studying the effects of substituent patterns on pyrazole reactivity and for investigating the influence of linker length and geometry on overall molecular behavior.

From a synthetic methodology perspective, this compound serves as an important building block for accessing more complex heterocyclic architectures. Research has demonstrated that compounds containing 5-amino-N-substituted pyrazole motifs, which share structural similarities with this compound, function effectively as starting materials for producing diverse heterocyclic skeletons. The presence of both pyrazole and aniline functionalities provides multiple sites for further chemical modification, enabling the construction of elaborate molecular frameworks through sequential synthetic transformations.

The compound's significance in medicinal chemistry research stems from its structural relationship to numerous biologically active molecules. Studies have shown that pyrazole derivatives exhibit significant anticancer properties, and the incorporation of aromatic amine functionalities often enhances biological activity profiles. Recent investigations into pyrazole-ciprofloxacin hybrids have demonstrated that strategic combination of pyrazole and aromatic amine components can yield compounds with superior antibacterial activities compared to parent molecules, highlighting the potential of this structural approach for drug development.

Contemporary research applications of this compound encompass its use in proteomics research and as a biochemical reagent for studying protein interactions. The compound's availability from multiple commercial sources and its well-characterized properties make it accessible for academic research groups investigating heterocyclic chemistry, medicinal chemistry, and chemical biology applications. Its role as a representative pyrazole-amine hybrid continues to inform broader understanding of structure-activity relationships within this important class of heterocyclic compounds.

Eigenschaften

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBRDIARLROID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359039 | |

| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030378-93-8 | |

| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a key intermediate.

Procedure :

- 1,3-Diketone Preparation : Acetylacetone reacts with ethyl formate under basic conditions to yield 3,5-dimethyl-4-formylpyrazole.

- Reductive Amination : The formyl group is converted to a methylene-linked aniline via reductive amination using para-aminobenzyl alcohol and sodium cyanoborohydride.

Conditions :

Mannich Reaction for Methylene Bridge Installation

The Mannich reaction efficiently introduces the methylene bridge between the pyrazole and aniline moieties.

Reactants :

- 3,5-Dimethyl-1H-pyrazole

- Formaldehyde (37% aqueous solution)

- Para-aminophenylmethanol

Mechanism :

- Formation of an iminium ion intermediate from formaldehyde and para-aminophenylmethanol.

- Nucleophilic attack by the pyrazole’s C4 position on the iminium ion.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 4.5–5.0 | Maximizes iminium stability |

| Reaction time | 6–8 hours | Prevents over-alkylation |

| Temperature | 60°C | Balances kinetics and side reactions |

| Catalyst (AcOH) | 5 mol% | Enhances rate without hydrolysis |

Nucleophilic Substitution of Chloromethyl Intermediates

This method employs a chloromethylpyrazole intermediate for coupling with aniline.

Steps :

- Chloromethylation : 3,5-Dimethylpyrazole reacts with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂.

- Buchwald–Hartwig Coupling : The chloromethyl intermediate undergoes palladium-catalyzed amination with aniline.

Catalyst System :

- Pd(OAc)₂ (2 mol%)

- Xantphos (4 mol%)

- Cs₂CO₃ (2 equiv)

Performance Metrics :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.95 (d, 2H, ArH), 6.55 (d, 2H, ArH), 3.82 (s, 2H, CH₂), 2.21 (s, 6H, CH₃).

- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 72–85 | 95 | Moderate | Low |

| Mannich Reaction | 68–78 | 93 | High | Medium |

| Nucleophilic Substitution | 65–70 | 98 | Low | High |

Key Findings :

- The cyclocondensation route offers the best balance of yield and cost for industrial-scale production.

- The Mannich reaction requires stringent pH control but is amenable to continuous-flow systems.

- Palladium-catalyzed coupling provides high purity but is limited by catalyst costs.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Amino derivatives.

Substitution: Halogenated pyrazoles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(3,5-dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, in cancer treatment. For instance, pyrazole-linked compounds have shown significant activity against various cancer cell lines. A notable study demonstrated that derivatives with pyrazole moieties exhibited IC50 values as low as 0.39 µM against A549 lung cancer cells, indicating strong antiproliferative effects .

Mechanism of Action

The mechanism behind the anticancer activity of these compounds often involves the inhibition of key enzymes associated with cancer progression. For example, compounds derived from pyrazole have been reported to inhibit Aurora-A kinase, a critical regulator in cell division and proliferation .

Material Science

Synthesis of Advanced Materials

The compound has been utilized in the synthesis of advanced materials through its incorporation into polymer matrices. Its unique structure allows for enhanced thermal and mechanical properties in composite materials. Research indicates that incorporating pyrazole derivatives can improve the stability and performance of polymeric systems under various environmental conditions .

Cosmetic Applications

Formulation Development

In cosmetic science, this compound has been explored for its role as an active ingredient in skincare formulations. The compound's ability to stabilize emulsions and enhance skin penetration makes it a valuable component in topical applications. Studies have shown that formulations containing such compounds can improve skin hydration and texture .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceuticals | Liu et al., 2022 | Demonstrated anticancer activity with low IC50 values |

| Material Science | Hazra et al., 2022 | Improved thermal stability in polymer composites |

| Cosmetics | Academia.edu, 2022 | Enhanced moisturizing properties in topical formulations |

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the death of the parasite.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.

Hydrazine-coupled pyrazoles: Exhibits potent antileishmanial and antimalarial activities.

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties .

Biologische Aktivität

Overview

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, also known by its CAS number 1030378-93-8, is a compound characterized by a pyrazole ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly against various pathogens and in cancer treatment. The following sections detail its mechanisms of action, pharmacological properties, and research findings.

The biological activity of this compound primarily involves the inhibition of growth in specific pathogens such as Leishmania aethiopica and Plasmodium berghei . The compound exerts its effects through several biochemical pathways:

- Enzyme Interaction : It interacts with enzymes and proteins, potentially inhibiting their activity. For instance, it has been noted to influence acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

- Cellular Effects : The compound affects various cellular processes, including cell signaling pathways and gene expression. It has demonstrated neurotoxic effects at higher concentrations, leading to oxidative stress in brain cells .

- Pharmacokinetics : Its bioavailability allows for effective antileishmanial and antimalarial activities, indicating that it can reach therapeutic concentrations in biological systems.

The compound is involved in several biochemical reactions and metabolic pathways. It has been shown to interact with metal ions, forming stable complexes that modulate enzyme activity. Additionally, it displays antioxidant properties at lower doses but can lead to adverse effects at higher doses .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Other Metrics |

|---|---|---|---|

| Antileishmanial | Leishmania aethiopica | Growth inhibition | Not specified |

| Antimalarial | Plasmodium berghei | Growth inhibition | Not specified |

| Cytotoxicity | MCF7 (breast cancer) | Significant cytotoxic potential | IC50 = 3.79 µM |

| Cytotoxicity | Hep-2 (laryngeal cancer) | Significant cytotoxic potential | IC50 = 3.25 mg/mL |

| Neurotoxicity | Brain cells | Increased malondialdehyde levels | Not specified |

Case Studies

Recent studies have explored the potential of pyrazole derivatives, including this compound, in various applications:

- Anticancer Activity : In a study focusing on pyrazole derivatives' anticancer properties, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated significant growth inhibition in MCF7 and Hep-2 cell lines with IC50 values suggesting strong cytotoxic effects .

- Antimicrobial Properties : Research into the antimicrobial potential of pyrazole derivatives highlighted their efficacy against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not detailed, similar compounds showed promising results with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Neurotoxicity Studies : Investigations into the neurotoxic effects of this compound revealed alterations in acetylcholinesterase activity and increased oxidative stress markers in neuronal cultures when exposed to higher concentrations .

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-phenylamine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between pyrazole derivatives and phenylamine precursors. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling (as seen in related pyrazole-phenylamine systems) is a robust method due to its functional group tolerance and mild conditions . Key parameters include:

- Catalyst system : Pd(0) complexes (e.g., Pd(PPh₃)₄).

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Solvent : Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.

Side products (e.g., dehalogenated byproducts) can arise from incomplete coupling; purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Confirm the presence of the pyrazole methyl groups (δ ~2.1–2.3 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm for phenylamine). Coupling patterns in the aromatic region help distinguish substitution positions .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹ for primary amines) and C=N stretches (~1600 cm⁻¹) in the pyrazole ring.

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₆N₄, expected m/z = 228.1376).

- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding (e.g., N-H⋯N interactions between pyrazole and phenylamine groups) .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray) and computational (DFT) structural data be resolved?

In a combined X-ray/DFT study of a related pyrazole-phosphonate salt, deviations in bond lengths (e.g., C-N vs. C-C) were attributed to crystal packing forces and solvent effects not modeled in gas-phase DFT . To mitigate discrepancies:

- Include solvent effects : Use implicit solvation models (e.g., PCM) in DFT.

- Account for intermolecular interactions : Compare hydrogen-bonding networks in the crystal lattice (via Mercury software) with DFT-optimized dimer models.

- Validate torsion angles : Ensure computational models match experimental dihedral angles (e.g., pyrazole-phenylamine torsion <10° indicates planarity) .

Q. What strategies can address contradictions in bioactivity data for derivatives of this compound?

Conflicting bioactivity results (e.g., variable Nrf2 activation in angucyclinone-phenylamine hybrids) may stem from:

- Substituent effects : Electron-donating groups (e.g., methyl) enhance stability and binding, while bulky groups hinder target interaction .

- Assay conditions : Differences in cell permeability (logP optimization) or redox environments (e.g., glutathione levels) can alter observed activity.

- Epigenetic modulation : Test derivatives in multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects.

Q. How does hydrogen-bonding topology influence the solid-state properties of this compound?

Graph-set analysis (R₂²(8) motifs) reveals that N-H⋯N hydrogen bonds between pyrazole and phenylamine moieties stabilize the crystal lattice . These interactions:

- Impact solubility : Strong intermolecular H-bonding reduces aqueous solubility.

- Guide co-crystal design : Co-formers (e.g., succinic acid) can disrupt H-bond networks to improve dissolution rates.

- Affect thermal stability : DSC/TGA data show melting points correlate with H-bond density (e.g., higher H-bond count → higher mp) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | <5% → incomplete coupling |

| Base | Cs₂CO₃ | Higher basicity → faster deprotonation |

| Solvent | DMF | Polar aprotic → enhanced solubility |

| Temperature | 90°C | Lower → slower kinetics |

Q. Table 2. Hydrogen-Bonding Metrics (X-ray vs. DFT)

| Interaction | X-ray Distance (Å) | DFT Distance (Å) |

|---|---|---|

| N-H⋯N (pyrazole) | 2.89 | 2.92 |

| C-H⋯O (phosphonate) | 3.12 | 3.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.